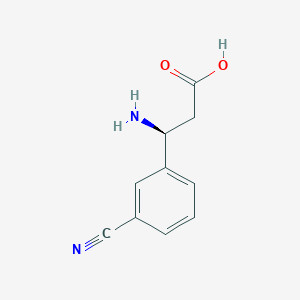

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid

Description

Propriétés

IUPAC Name |

(3S)-3-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDIPCLABXNDE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@H](CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426851 | |

| Record name | (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791778-00-2 | |

| Record name | (βS)-β-Amino-3-cyanobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791778-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multi-Step Synthesis via Chiral Enzymatic Resolution

One established method involves the following steps:

This method yields (S)-3-Amino-3-(3-cyanophenyl)propanoic acid with high enantiomeric purity and good overall yield.

Asymmetric Transformation via N-Protected Intermediates

A more sophisticated approach involves:

- Starting from phenylacetic acid derivatives protected at the amine function to prevent side reactions.

- Generation of ketene intermediates under controlled temperature and concentration.

- Addition of chiral auxiliaries such as (R)-pantolactone to form diastereomeric esters with high diastereomeric excess (up to 94% d.e.).

- Subsequent acidic hydrolysis to liberate the free (S)-amino acid without racemization.

Though this example is for the 2-phenyl analogue, similar principles apply to the 3-cyanophenyl derivative, with modifications to accommodate the nitrile group.

Catalysts and Conditions for Enantioselectivity

- Chiral catalysts such as chiral amines or palladium complexes are employed to induce stereoselectivity during imine formation and reduction steps.

- Enzymatic catalysis , notably with lipases like Candida antarctica lipase A, is effective for kinetic resolution of racemic mixtures.

- Reaction temperatures are typically mild (0–40 °C) to maintain stereochemical integrity.

- Solvents such as diethyl ether or dichloromethane are used depending on the step to optimize solubility and reaction rates.

Purification Techniques

- Crystallization of intermediates and final products is used to enhance optical purity.

- Chromatographic methods , including chiral HPLC, are applied for enantiomeric excess determination and purification.

- Acidic hydrolysis steps are carefully controlled to avoid racemization.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Resolution | Imine formation → Reduction → Enzymatic hydrolysis | Chiral amine catalysts, Candida antarctica lipase A, mild heating | High enantiomeric purity, mild conditions | Multi-step, moderate yield |

| Asymmetric Transformation | N-protection → Ketene formation → Chiral auxiliary addition → Hydrolysis | N-bromomethylphthalimide, oxalyl chloride, (R)-pantolactone, acidic reflux | High diastereomeric excess, scalable | Requires protection/deprotection steps |

| Chiral Pool Synthesis (inferred) | Starting from chiral amino acid derivatives | Palladium-catalyzed cyanation, chiral ligands | Direct access to (S)-enantiomer | Requires expensive chiral precursors |

Research Findings and Notes

- The enzymatic resolution approach has been validated in peer-reviewed studies, showing effective kinetic resolution with lipase catalysis at ambient temperature.

- Asymmetric transformation using chiral auxiliaries yields high stereoselectivity and chemical yield, as demonstrated in analogous β-amino acid syntheses.

- Industrial scale-up often involves continuous flow reactors and optimized catalyst loading to enhance yield and reduce reaction times.

- Analytical techniques such as chiral HPLC, 13C NMR, and polarimetry confirm stereochemical purity and structural integrity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-carboxyphenylalanine.

Reduction: Formation of 3-aminophenylalanine.

Substitution: Formation of various substituted phenylalanine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Neuroscience Research

Role in Glutamate Receptors

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid is primarily used to study neurotransmitter systems, especially glutamate receptors. These receptors are vital for synaptic transmission and plasticity, which are essential for learning and memory processes. Research has shown that this compound can act as an agonist or antagonist, selectively influencing specific receptor subtypes within the central nervous system.

Case Study : A study demonstrated that the compound modulates glutamatergic signaling pathways, potentially enhancing synaptic plasticity and cognitive functions in animal models .

Pharmaceutical Development

Synthesis of Novel Drugs

The compound is utilized in synthesizing new drugs aimed at treating neurological disorders. Its unique structure allows for interactions that may enhance cognitive function and memory retention.

Example Applications :

- Cognitive Enhancers : Research indicates that this compound may have potential as a cognitive enhancer in conditions such as Alzheimer's disease and schizophrenia .

- Neuroprotective Agents : Preliminary findings suggest its use in developing neuroprotective agents that could mitigate neuronal damage during pathological conditions .

Biochemical Assays

Enzyme Activity Measurement

This compound can be employed in various biochemical assays to measure the activity of enzymes involved in amino acid metabolism. Understanding these metabolic pathways is critical for elucidating disease mechanisms and developing therapeutic strategies.

Research Findings : Studies have shown that this compound can serve as a substrate or inhibitor in enzyme assays, providing insights into metabolic dysfunctions associated with various diseases .

Material Science

Development of New Materials

The unique properties of this compound make it suitable for developing materials with specific chemical functionalities. This includes applications in coatings and polymers where enhanced performance characteristics are desired.

Application Examples :

- Coatings with Enhanced Properties : The compound's ability to facilitate nucleophilic substitutions due to its electron-withdrawing properties allows it to be incorporated into advanced coating formulations .

Analytical Chemistry

Chromatography and Mass Spectrometry

In analytical chemistry, this compound is used for the analysis of complex biological samples through chromatography and mass spectrometry techniques.

Impact on Research : Its application aids in the accurate identification and quantification of amino acids within biological matrices, enhancing the reliability of analytical results .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Neuroscience Research | Modulation of glutamate receptors | Enhances synaptic plasticity; potential cognitive benefits |

| Pharmaceutical Development | Synthesis of cognitive enhancers | Potential treatments for neurological disorders |

| Biochemical Assays | Measurement of enzyme activity | Insights into metabolic pathways |

| Material Science | Development of advanced coatings | Enhanced properties through unique chemical functionalities |

| Analytical Chemistry | Chromatography and mass spectrometry | Accurate amino acid quantification |

Mécanisme D'action

The mechanism of action of (S)-3-Amino-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include enzyme catalysis and receptor binding, which are critical for its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aminophenylalanine: Lacks the cyano group, making it less reactive in certain chemical reactions.

3-Carboxyphenylalanine: Contains a carboxyl group instead of a cyano group, affecting its chemical properties and reactivity.

4-Cyanophenylalanine: The cyano group is positioned differently on the aromatic ring, leading to variations in reactivity and applications.

Uniqueness

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid is unique due to the presence of the cyano group at the meta position on the phenyl ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Activité Biologique

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid is a chiral α-amino acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of both an amino group and a cyano group, plays a significant role in various biochemical processes and therapeutic applications.

- Molecular Formula : C₁₀H₁₁N₂O₂

- Molar Mass : 190.20 g/mol

- Structural Features : The compound contains a phenyl ring substituted with a cyano group, which enhances its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes critical for viral replication, such as HIV-1 protease. The cyano group enhances the binding affinity to these enzymes, making it a candidate for therapeutic development.

- Modulation of Receptors : It acts as an allosteric agonist for the metabotropic glutamate receptor subtype 4 (mGluR4), influencing downstream signaling pathways that are pivotal in neurotransmission and synaptic plasticity.

Biological Activities

- Antiviral Activity : Studies have shown that this compound exhibits potential antiviral properties through enzyme inhibition.

- Neurotransmitter Modulation : The compound's ability to interact with glutamate receptors suggests a role in modulating synaptic transmission, which could have implications for cognitive functions and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 3-Cyanophenylalanine | Lacks the amino group at the α-position |

| 3-Aminophenylalanine | Lacks the cyano group at the meta position |

| 3-Amino-3-(4-cyanophenyl)propanoic acid | Similar structure but with a different substitution |

This compound is unique due to its combination of both amino and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to engage in diverse interactions with biological targets .

Study on Enzyme Inhibition

A study conducted by researchers investigated the inhibitory effects of this compound on HIV-1 protease. The findings indicated that the compound could effectively reduce viral replication in vitro, suggesting its potential as a therapeutic agent against HIV.

Neurotransmitter Interaction Study

Another research project focused on the interaction of this compound with glutamate receptors. The results demonstrated that this compound could enhance receptor activity, leading to increased synaptic plasticity in neuronal cultures. This finding highlights its potential applications in treating cognitive disorders.

Q & A

Q. What are the recommended synthetic routes for (S)-3-Amino-3-(3-cyanophenyl)propanoic acid, and how can enantiomeric purity be ensured?

Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is:

Knoevenagel condensation : React 3-cyanobenzaldehyde with malonic acid derivatives to form α,β-unsaturated intermediates.

Michael addition : Introduce the amino group stereoselectively using chiral catalysts (e.g., Evans’ oxazaborolidines) to control the (S)-configuration.

Deprotection and purification : Remove protecting groups (e.g., Boc) under acidic conditions, followed by recrystallization or chiral HPLC to achieve >98% enantiomeric excess (ee).

Validation : Use polarimetry, chiral HPLC (e.g., Chiralpak AD-H column), and with chiral shift reagents (e.g., Eu(hfc)) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

Answer:

- Solubility : Test in buffered solutions (pH 7.4) with co-solvents (DMSO ≤1% v/v). Computational models (e.g., ESOL, Ali) predict solubility but must be validated experimentally due to discrepancies between models (e.g., SILICOS-IT vs. ESOL logS differences >1.5) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-UV. Store lyophilized at -20°C under inert gas to prevent oxidation of the cyano group.

Q. What analytical techniques are critical for structural characterization and purity assessment?

Answer:

- NMR : and NMR to confirm the aromatic cyano group (δ ~110 ppm in ) and chiral center integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (calculated for CHNO: 205.0617).

- HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) for purity (>95%) and chiral columns for ee determination .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Answer:

- Molecular Docking : Use the InChIKey (generated from PubChem or similar databases) to retrieve 3D structures for docking into target proteins (e.g., GABA receptors).

- ADMET Prediction : Tools like SwissADME assess blood-brain barrier (BBB) permeation (predicted log BB < -1 suggests low CNS activity) and CYP450 inhibition profiles .

- Validation : Correlate docking scores with experimental IC values from enzyme inhibition assays.

Q. What experimental strategies resolve contradictions in reported solubility or bioactivity data?

Answer:

- Solubility Discrepancies : Cross-validate using orthogonal methods (e.g., shake-flask vs. potentiometric titration). Adjust ionic strength or use surfactants (e.g., Tween-80) if aggregation occurs .

- Bioactivity Conflicts : Replicate assays under standardized conditions (e.g., pH, temperature). Use isothermal titration calorimetry (ITC) to confirm binding affinities if fluorescence-based assays show variability .

Q. How can the compound’s potential as a metabolic probe be evaluated in cell-based systems?

Answer:

- Isotope Labeling : Synthesize - or -labeled analogs for tracking via LC-MS metabolomics.

- Pathway Analysis : Treat cell lines (e.g., HEK293) and perform untargeted metabolomics to identify perturbed pathways (e.g., amino acid metabolism).

- Toxicity Screening : Use MTT assays to determine IC values and assess mitochondrial dysfunction .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

- Flow Chemistry : Optimize continuous asymmetric synthesis to enhance reproducibility and reduce racemization.

- Crystallization-Induced Diastereomer Resolution : Use chiral co-crystals or salts (e.g., L-tartaric acid) for large-scale enantiopure production.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of ee .

Q. How does the cyano substituent influence the compound’s reactivity in derivatization reactions?

Answer:

- Nucleophilic Attack : The electron-withdrawing cyano group activates the phenyl ring for electrophilic substitution (e.g., nitration at the meta position).

- Reduction : Catalytic hydrogenation (Pd/C, H) converts the cyano group to an amine, altering solubility and bioactivity.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl groups, monitored by if fluorinated reagents are used .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?

Answer:

- Assay Standardization : Use a common positive control (e.g., known GABA inhibitor) across studies.

- Kinetic Analysis : Determine values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Structural Elucidation : Co-crystallize the compound with the target enzyme (X-ray crystallography) to confirm binding modes .

Q. What methodologies validate the compound’s predicted logP and membrane permeability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.